BMS-193885: A Technical Guide to its Mechanism of Action as a Neuropeptide Y1 Receptor Antagonist
BMS-193885: A Technical Guide to its Mechanism of Action as a Neuropeptide Y1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BMS-193885 is a potent and highly selective competitive antagonist of the Neuropeptide Y receptor Y1 (NPY Y1R).[1][2][3][4] Its mechanism of action is centered on blocking the downstream signaling cascade initiated by the binding of the endogenous ligand, Neuropeptide Y (NPY), to the Y1 receptor. This antagonism effectively reverses the physiological effects mediated by NPY through this receptor, most notably the stimulation of food intake.[1][5] This document provides a comprehensive overview of the binding kinetics, in vitro functional activity, and the molecular interactions that define the mechanism of action of BMS-193885.
Quantitative Data Summary
The affinity and potency of BMS-193885 have been characterized through various in vitro assays. The following table summarizes the key quantitative data.
| Parameter | Value | Cell Line/System | Reference(s) |
| Binding Affinity (Ki) | 3.3 nM | SK-N-MC cell membranes (human Y1 receptor) | [1][2][4] |
| IC50 | 5.9 nM | Not Specified | [3][5] |
| Apparent Kb | 4.5 nM | CHO cells expressing human Y1 receptor | [1][2][4] |
| Selectivity | >1000 nM (Ki) | Other cloned human NPY receptors | [4] |
| >160-fold | Y2, Y4, and Y5 receptors | [3] | |
| >47-fold | σ1 receptor | [3] | |
| >100-fold | α1-adrenergic receptor | [3] |
Experimental Protocols
The characterization of BMS-193885 involved several key experimental methodologies to determine its binding affinity and functional antagonism.
Radioligand Competitive Binding Assay
This assay quantifies the ability of BMS-193885 to compete with a radiolabeled ligand for binding to the NPY Y1 receptor.
Objective: To determine the binding affinity (Ki) of BMS-193885 for the human NPY Y1 receptor.
Methodology:
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Membrane Preparation: Membranes were prepared from SK-N-MC cells, which endogenously express the human NPY Y1 receptor.
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Assay Components: The assay mixture contained the cell membranes, the radioligand [125I]PeptideYY, and varying concentrations of the unlabeled competitor, BMS-193885.
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Incubation: The mixture was incubated to allow for competitive binding to reach equilibrium.
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Separation: Bound and free radioligand were separated by filtration.
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Quantification: The amount of bound radioactivity was measured using a gamma counter.
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Data Analysis: The data were analyzed using non-linear regression to determine the IC50 value, which was then converted to a Ki value using the Cheng-Prusoff equation.[1][2]
Functional cAMP Accumulation Assay
This assay assesses the ability of BMS-193885 to antagonize the NPY-mediated inhibition of cyclic AMP (cAMP) production.
Objective: To determine the functional antagonist potency (Kb) of BMS-193885 at the human NPY Y1 receptor.
Methodology:
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Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human NPY Y1 receptor were used.
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Stimulation: The cells were stimulated with forskolin, an activator of adenylyl cyclase, to induce cAMP production.
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Inhibition: The cells were co-treated with NPY, which, upon binding to the Gαi-coupled Y1 receptor, inhibits adenylyl cyclase and reduces cAMP levels.
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Antagonism: Varying concentrations of BMS-193885 were added to the cells in the presence of NPY and forskolin.
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Measurement: The intracellular levels of cAMP were measured using a suitable assay kit (e.g., ELISA-based).
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Data Analysis: The ability of BMS-193885 to reverse the NPY-induced inhibition of forskolin-stimulated cAMP accumulation was quantified to determine its apparent Kb value.[1][2][4][5]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the NPY Y1 receptor signaling pathway and a typical experimental workflow for characterizing a competitive antagonist like BMS-193885.
Caption: NPY Y1 Receptor Signaling Pathway and Inhibition by BMS-193885.
Caption: Workflow for a Radioligand Competitive Binding Assay.
Detailed Mechanism of Action
BMS-193885 acts as a competitive antagonist at the NPY Y1 receptor.[1][2] This means that it binds to the same site on the receptor as the endogenous ligand, NPY, but does not activate the receptor.[1] By occupying the binding site, BMS-193885 prevents NPY from binding and initiating the downstream signaling cascade.
The NPY Y1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi.[6] Upon activation by NPY, the Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[4][6] This reduction in cAMP levels mediates the various physiological effects of NPY, including its potent orexigenic (appetite-stimulating) effects.[1][7]
BMS-193885, by blocking NPY binding, prevents the Gαi-mediated inhibition of adenylyl cyclase.[1][4] This results in a reversal of the NPY-induced suppression of cAMP production.[2] In vivo, this antagonism of the central NPY Y1 receptors leads to a reduction in food intake and body weight.[1][3][5]
Crystal structure analysis of the human Y1R bound to BMS-193885 has provided detailed insights into its binding mode. The dihydropyridine group of BMS-193885 occupies a sub-pocket within the receptor's helical bundle.[8] Specific interactions, including hydrogen bonds and hydrophobic contacts with key residues such as T280, D287, F282, F286, and F302, are crucial for its high-affinity binding and antagonist activity.[8]
References
- 1. Pharmacological characterization and appetite suppressive properties of BMS-193885, a novel and selective neuropeptide Y(1) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. | BioWorld [bioworld.com]
- 5. apexbt.com [apexbt.com]
- 6. Therapeutic potential of neuropeptide Y (NPY) receptor ligands | EMBO Molecular Medicine [link.springer.com]
- 7. Structural basis of ligand binding modes at the neuropeptide Y Y1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural basis of ligand binding modes at the neuropeptide Y Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Radiosynthesis and in vivo evaluation of 11C-labeled BMS-193885 and its desmethyl analog as PET tracers for neuropeptide Y1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
